molecular formula C13H17ClN2O B1333345 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride CAS No. 71617-20-4

1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride

Cat. No. B1333345
CAS RN: 71617-20-4
M. Wt: 252.74 g/mol
InChI Key: BFCODNKBFLYVOU-UHFFFAOYSA-N
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Description

1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride is a chemical compound with the molecular formula C13H17ClN2O . It appears as white to slightly yellow crystals or crystalline powder . It is used in research and manufacturing .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride can be represented by the InChI string: InChI=1S/C13H16N2O.ClH/c14-11-13 (16)6-8-15 (9-7-13)10-12-4-2-1-3-5-12;/h1-5,16H,6-10H2;1H . The compound has a molecular weight of 252.74 g/mol .


Physical And Chemical Properties Analysis

1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride has a molecular weight of 252.74 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass is 252.1029409 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regio- and Stereoselective Synthesis : 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride is synthesized via regio- and stereoselective amination, as demonstrated in the study of trans-4-Amino-1-benzyl-3-hydroxypiperidines (Veselov et al., 2009).

  • Esterification Kinetics : Esterification rates of substituted 4-hydroxypiperidines, including 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride, indicate intramolecular catalysis and intermolecular acylation, revealing insights into their chemical behavior (Unkovsky et al., 1975).

Pharmacological Applications

  • Acetylcholinesterase Inhibition : The compound's derivative, E2020, shows significant inhibition of acetylcholinesterase, making it a potential candidate for treating senile dementia and Alzheimer's (Nochi et al., 1995).

  • Neurotropic Properties : Certain derivatives exhibit local anesthetic and antihypoxic properties, suggesting their potential use in neurological applications (Kurbat et al., 1992).

Structural and Analytical Studies

  • Crystal Structure Analysis : The compound's structural features, such as conformational isomers and interaction with other molecules like β-cyclodextrin, are studied to understand its physical and chemical properties (Kemel’bekov et al., 2013).

  • Chiral Separation and Quantification : High-performance liquid chromatography techniques have been developed for the chiral separation and quantification of E2020 enantiomers in plasma, essential for pharmacokinetic studies (Haginaka et al., 1992).

properties

IUPAC Name

1-benzyl-4-hydroxypiperidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;/h1-5,16H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCODNKBFLYVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221861
Record name 1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride
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Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride

CAS RN

71617-20-4
Record name 4-Piperidinecarbonitrile, 4-hydroxy-1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71617-20-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071617204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride
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